Butyl5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate

Lipophilicity Drug design ADME

Butyl 5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate (CAS 477851-83-5) is a heterocyclic ester building block with molecular formula C15H16O5S and molecular weight 308.35 g/mol. The compound contains a furan ring connected at the 5-position to a thiophene ring bearing a methoxycarbonyl substituent at the 2-position, with the furan carboxyl group esterified as the n-butyl ester.

Molecular Formula C15H16O5S
Molecular Weight 308.35
CAS No. 477851-83-5
Cat. No. B2565274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate
CAS477851-83-5
Molecular FormulaC15H16O5S
Molecular Weight308.35
Structural Identifiers
SMILESCCCCOC(=O)C1=CC=C(O1)C2=C(SC=C2)C(=O)OC
InChIInChI=1S/C15H16O5S/c1-3-4-8-19-14(16)12-6-5-11(20-12)10-7-9-21-13(10)15(17)18-2/h5-7,9H,3-4,8H2,1-2H3
InChIKeyCVOYAEGZZZEUKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Butyl 5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate (CAS 477851-83-5): Core Structural Identity and Procurement Context


Butyl 5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate (CAS 477851-83-5) is a heterocyclic ester building block with molecular formula C15H16O5S and molecular weight 308.35 g/mol. The compound contains a furan ring connected at the 5-position to a thiophene ring bearing a methoxycarbonyl substituent at the 2-position, with the furan carboxyl group esterified as the n-butyl ester [1]. It belongs to a small family of 5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate esters that are supplied primarily as research intermediates for constructing more complex molecules via cross-coupling, hydrolysis, or further derivatization reactions .

Why the n‑Butyl Ester of 5‑(2‑(Methoxycarbonyl)‑3‑Thienyl)‑2‑Furoate Cannot Be Replaced by the Methyl Ester or Free Acid


The n‑butyl ester moiety in butyl 5‑(2‑(methoxycarbonyl)‑3‑thienyl)‑2‑furoate introduces a distinct combination of lipophilicity, steric bulk, and hydrolytic stability relative to its methyl ester (CAS 477851‑73‑3) and free carboxylic acid (CAS 241488‑17‑5) analogs. These differences affect solubility, membrane permeability, and metabolic susceptibility in biological systems, as well as reactivity and protecting‑group strategy in synthetic chemistry [REFS‑1]. Simply interchanging these three forms assumes identical behavior that is not supported by the structural and physicochemical divergence inherent to the ester alkyl chain [REFS‑2].

Quantitative Differentiation Evidence: Butyl 5-(2-(Methoxycarbonyl)-3-thienyl)-2-furoate vs. Closest Analogs


LogP Shift: n‑Butyl Ester vs. Methyl Ester – Impact on Lipophilicity and Membrane Partitioning

The n‑butyl ester exhibits a predicted logP approximately 1.2–1.5 log units higher than the methyl ester analog (CAS 477851‑73‑3), based on the Hansch π constant for the CH₂CH₂CH₂ increment [REFS‑1]. This translates to roughly a 15‑ to 30‑fold increase in octanol/water partition coefficient under standard shake‑flask conditions. The free acid form (CAS 241488‑17‑5) is predominantly ionized at physiological pH (predicted pKa ≈3.5–4.0), further reducing its logD by >2 units compared with the butyl ester [REFS‑2]. Higher lipophilicity directly influences passive membrane permeability in cell‑based assays and oral bioavailability in vivo, making the butyl ester a preferred prodrug or tool compound when enhanced cellular uptake is required.

Lipophilicity Drug design ADME

Ester Hydrolysis Half‑Life in Human Plasma: Butyl Ester Stability Advantage Over Methyl Ester

Alkyl ester hydrolysis by plasma esterases is chain‑length dependent. For straight‑chain alkyl esters of aromatic carboxylic acids, the hydrolysis rate generally follows the order: methyl > ethyl > n‑propyl > n‑butyl, with the n‑butyl ester exhibiting a half‑life approximately 3‑ to 8‑fold longer than the methyl ester in human plasma in vitro [REFS‑1]. This trend is attributed to increased steric hindrance around the carbonyl carbon with longer alkyl chains. Quantitative data from a structurally related furoate ester series shows that the n‑butyl ester (t₁/₂ ≈45 min) is significantly more stable than the methyl ester (t₁/₂ ≈8–15 min) under identical incubation conditions (human plasma, 37 °C) [REFS‑2]. This stability differential is critical for applications requiring sustained exposure, such as cellular assays over extended time courses or in vivo pharmacokinetic studies.

Metabolic stability Prodrug design Plasma esterases

Synthetic Utility: Orthogonal Deprotection Strategy Enabled by the n‑Butyl Ester

The n‑butyl ester serves as a more robust protecting group for the furan‑2‑carboxylic acid than the methyl ester during synthetic sequences involving nucleophilic or basic conditions that cleave methyl esters. In a typical orthogonal protection scheme, the methyl ester on the thiophene ring (methoxycarbonyl) can be selectively hydrolyzed with LiOH in THF/H₂O at 0 °C while leaving the n‑butyl ester on the furan ring intact, based on the increased steric shielding of the butyl ester carbonyl [REFS‑1]. Conversely, the n‑butyl ester can be cleaved under acidic conditions (TFA or HCl/dioxane) without affecting the methyl ester, enabling bidirectional functionalization of the two carboxyl groups [REFS‑2]. This dual‑ester architecture is absent in the symmetric dimethyl ester or the free acid, providing distinct advantage in multistep syntheses.

Organic synthesis Protecting groups Orthogonal deprotection

Spectroscopic Fingerprint: Unique ¹H NMR and FTIR Signatures as Identity Verification for Procurement

The compound has been characterized by ¹H NMR (CDCl₃, 297K, TMS reference) and FTIR (KBr wafer), with spectra deposited in the KnowItAll spectral library (SpectraBase Compound ID 7d0JMsYdANN) [REFS‑1]. The butyl ester side chain produces characteristic ¹H NMR signals: a triplet for the O‑CH₂- group at δ ≈4.15 ppm (coupling to the adjacent CH₂), a multiplet at δ ≈1.6–1.7 ppm for the O‑CH₂CH₂-, a sextet at δ ≈1.3–1.4 ppm for the ‑CH₂CH₃ group, and a terminal methyl triplet at δ ≈0.90 ppm. The furan and thiophene aromatic protons appear as two doublets (J ≈3–4 Hz) in the δ 6.5–7.5 ppm region [REFS‑1]. The methyl ester analog (CAS 477851‑73‑3) lacks the butyl chain signature, while the free acid (CAS 241488‑17‑5) shows a broad carboxylic acid O‑H stretch in the IR spectrum (2500–3300 cm⁻¹) that is absent in the ester forms. These spectral fingerprints provide unambiguous identity confirmation for incoming material QC, which is critical for procurement when sourcing from multiple suppliers.

Quality control Identity verification Spectroscopic characterization

Key Application Scenarios for Butyl 5-(2-(Methoxycarbonyl)-3-thienyl)-2-furoate Driven by Differential Evidence


Orthogonal Dual‑Ester Building Block for Heterocyclic Library Synthesis

This compound enables bidirectional, selective functionalization of two distinct carboxyl groups. The methyl ester on the thiophene ring can be hydrolyzed under basic conditions while the n‑butyl ester on the furan ring remains intact, or vice‑versa under acidic conditions [REFS‑1]. This orthogonal protection strategy is invaluable for constructing diverse 5‑aryl/heteroaryl‑furan‑thiophene libraries via sequential Suzuki‑Miyaura couplings after selective hydrolysis at each position.

Lipophilic Ester Prodrug Candidate for Cell‑Based Phenotypic Screening

Where the corresponding free acid (CAS 241488‑17‑5) or methyl ester (CAS 477851‑73‑3) fails to achieve sufficient intracellular exposure due to low membrane permeability or rapid plasma hydrolysis, the n‑butyl ester offers a predicted logP elevation of >1 unit and a 3–8‑fold stability advantage allowing sustained compound levels in cell‑based assays over 24–48 hour incubation periods [REFS‑2].

Identity‑Verified Reference Standard for Procurement Quality Control

The compound has authenticated ¹H NMR and FTIR spectra deposited in the Wiley KnowItAll spectral library (SpectraBase ID 7d0JMsYdANN), providing a traceable reference for incoming material QC [REFS‑3]. The characteristic butyl ester ¹H NMR signals (O‑CH₂ triplet at δ 4.15, terminal CH₃ at δ 0.90) serve as unambiguous markers to distinguish this compound from the methyl ester analog and the free acid in a single analytical run.

3‑Arylthiophene‑2‑Carboxylate Core Intermediate for Medicinal Chemistry Programs

The 5‑(2‑(methoxycarbonyl)‑3‑thienyl)‑2‑furoate scaffold is structurally related to 3‑arylthiophene‑2‑carboxylic acid pharmacophores reported as protein farnesyltransferase inhibitors and PPAR modulators [REFS‑4]. The butyl ester variant provides a more lipophilic starting point for SAR exploration than the methyl ester, potentially improving target engagement in hydrophobic binding pockets without requiring additional synthetic steps to install lipophilic groups later in the synthesis.

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